N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide

Description

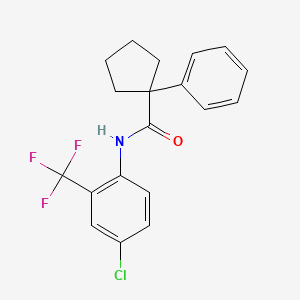

N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide (CAS: 1023540-70-6) is a carboxamide derivative with the molecular formula C₁₉H₁₇ClF₃NO and a molar mass of 367.79 g/mol . Its structure comprises a phenylcyclopentane core linked to a 4-chloro-2-(trifluoromethyl)phenyl group via a carboxamide bridge. The trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the aromatic ring enhance its electronic and steric properties, while the cyclopentyl moiety contributes to lipophilicity. This compound is structurally related to agrochemicals and pharmaceuticals, as evidenced by its inclusion in patent applications and chemical databases .

Properties

IUPAC Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO/c20-14-8-9-16(15(12-14)19(21,22)23)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNUZWMGGIRMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with phenylcyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions and to ensure high yield and purity of the product. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield of the product. Additionally, the purification process involves techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups replacing the chloro group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide exhibits promising anticancer properties. The compound has been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : In vitro experiments demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7), with an IC50 value indicating effective concentration levels for therapeutic use .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study : A study on animal models of arthritis showed that administration of this compound led to a marked decrease in inflammation markers, suggesting its potential as an anti-inflammatory agent .

Neurological Applications

There is emerging evidence supporting the neuroprotective effects of this compound. It may play a role in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.

Case Study : In a model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation .

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Substituent Effects: Chloro and Trifluoromethyl Groups

The 4-chloro-2-(trifluoromethyl)phenyl group is a recurring motif in bioactive molecules. For example:

- Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide), a fungicide, shares the trifluoromethylbenzamide backbone but lacks the cyclopentyl group and chloro substituent .

- Its phase transitions under thermal stress highlight the influence of substituent positioning on crystallinity .

Key Difference : The target compound’s cyclopentyl-phenyl hybrid structure increases steric bulk compared to flutolanil and N-(4-chlorophenyl)formamide, likely enhancing binding specificity in biological systems.

Cyclopentyl and Aromatic Hybrids

- N-[4-Nitro-3-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide (CAS: 1022036-39-0) is a nitro-substituted analog of the target compound.

- N-(3-Methoxypropyl)-N’-isopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine (methoprotryne) features a triazine ring instead of a cyclopentane, reducing lipophilicity but improving herbicidal activity .

Table 1: Structural and Functional Comparisons

| Compound | Key Substituents | Application | Molecular Weight |

|---|---|---|---|

| Target Compound | Cl, CF₃, cyclopentyl-phenyl | Undisclosed (patent) | 367.79 |

| Flutolanil | CF₃, isopropoxy | Fungicide | 323.29 |

| N-(4-Chlorophenyl)formamide | Cl, formamide | Phase transition studies | 169.58 |

| Nitro-substituted analog | NO₂, CF₃, cyclopentyl-phenyl | Research chemical | 382.76 |

Biological Activity

N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a synthetic compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structural features, including a trifluoromethyl group and a chloro substituent, contribute to its biological activity and potential therapeutic applications.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C19H17ClF3N

- Molecular Weight : 343.79 g/mol

- CAS Number : 1022791-84-9

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with phenylcyclopentyl isocyanate under controlled conditions, often utilizing an inert atmosphere to prevent side reactions. The reaction conditions are optimized for yield and purity, making it suitable for further biological evaluation .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances metabolic stability and lipid solubility, which may improve membrane permeability and facilitate interactions with biomolecules .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related compounds has shown inhibition of c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs). These compounds displayed potent activity against both wild-type and drug-resistant mutant forms of c-KIT .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit key enzymes involved in inflammatory processes. For example, studies have reported moderate inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in the biosynthesis of inflammatory mediators . The presence of halogen substituents (like chlorine and trifluoromethyl groups) enhances the interaction with these enzymes, leading to increased biological activity.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For example, compounds with similar structures were tested against MCF-7 breast cancer cells, showing promising results in terms of cytotoxicity. The presence of electron-withdrawing groups like trifluoromethyl was found to correlate with increased cytotoxic effects .

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of c-KIT in GIST models | |

| Enzyme Inhibition | Moderate inhibition of COX-2 and LOX enzymes | |

| Cytotoxicity | Significant effects on MCF-7 cancer cells |

IC50 Values for Enzyme Inhibition

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Reference Standard (Donepezil) | 0.02 | 0.01 | - |

Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for the compound .

Case Studies

-

Case Study on Antitumor Efficacy :

A study evaluated the antitumor efficacy of a related compound against c-KIT mutant-mediated tumor models in mice. The results demonstrated significant tumor reduction, highlighting the potential therapeutic role of compounds containing the trifluoromethyl group in targeting resistant cancer forms . -

Enzyme Interaction Studies :

Molecular docking studies revealed that the trifluoromethyl group facilitates strong interactions with enzyme active sites, suggesting a mechanism by which these compounds exert their inhibitory effects on COX and LOX enzymes .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide?

The compound can be synthesized via formylation reactions using chloro-substituted aromatic amines and cyclopentylphenyl carbonyl precursors. Key steps include:

- Acylation : React 4-chloro-2-(trifluoromethyl)aniline with phenylcyclopentyl carbonyl chloride under inert conditions.

- Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate intermediates.

- Characterization : Employ X-ray crystallography to confirm dihedral angles between phenyl and cyclopentyl groups (non-coplanar arrangements are common, e.g., ~52.9° in similar formamides) .

- Spectroscopy : Validate via H/C NMR (chloro and trifluoromethyl groups show distinct shifts) and FT-IR (amide C=O stretch at ~1650–1680 cm) .

Q. How do the chloro and trifluoromethyl substituents influence the compound’s physicochemical properties?

- Lipophilicity : The trifluoromethyl group increases hydrophobicity (logP ~3.5–4.2 predicted), enhancing membrane permeability .

- Electron-withdrawing effects : Chloro and CF groups stabilize the amide bond against hydrolysis, critical for in vitro stability .

- Crystallinity : Intramolecular C–H···O hydrogen bonds (observed in analogous formamides) reduce solubility but improve thermal stability (T >150°C) .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s bioactivity in drug design?

- Docking studies : Use Schrödinger Suite or AutoDock to assess binding to targets (e.g., kinases or GPCRs). The phenylcyclopentyl group may occupy hydrophobic pockets .

- QSAR analysis : Correlate substituent positions (e.g., chloro at para) with activity. For example, trifluoromethyl enhances metabolic stability in hepatic microsome assays .

- MD simulations : Predict conformational flexibility of the cyclopentyl ring under physiological conditions .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for this compound?

- Isosteric replacement : Substitute CF with cyano or methylsulfonyl to test electronic vs. steric contributions .

- Cocrystallization : Resolve ambiguities in binding modes (e.g., with CYP450 enzymes) via X-ray diffraction .

- Meta-analysis : Compare bioassay data across analogs (e.g., agrochemical vs. anticancer activity) to identify context-dependent SAR trends .

Q. What advanced analytical methods detect degradation products or impurities in this compound?

- HPLC-MS/MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate hydrolyzed byproducts (e.g., 4-chloro-2-(trifluoromethyl)aniline) .

- Stability studies : Expose to accelerated conditions (40°C/75% RH) and monitor via F NMR for fluorine loss .

- Impurity profiling : Identify residual solvents (e.g., DCM) using GC-MS with headspace sampling .

Methodological Considerations

Q. How should researchers handle safety risks during synthesis?

Q. What are the best practices for evaluating this compound’s agrochemical potential?

- Bioassays : Test herbicidal activity in Arabidopsis models; CF and chloro groups may inhibit auxin transport .

- Environmental fate : Use C-labeled analogs to track soil adsorption and biodegradation pathways .

- Resistance studies : Screen against Botrytis cinerea mutants to assess cross-resistance risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.